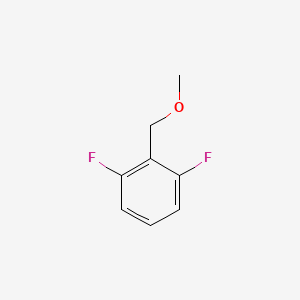

1,3-Difluoro-2-(methoxymethyl)benzene

Description

The exact mass of the compound 1,3-Difluoro-2-(methoxymethyl)benzene is 158.05432120 g/mol and the complexity rating of the compound is 109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Difluoro-2-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-2-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDRZIOKYFVHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical properties of 1,3-difluoro-2-(methoxymethyl)benzene

This in-depth technical guide details the physical properties, synthesis, and applications of 1,3-difluoro-2-(methoxymethyl)benzene (CAS: 110213-71-3), a specialized fluorinated building block used in advanced pharmaceutical and agrochemical synthesis.

CAS Registry Number: 110213-71-3

Synonyms: 2,6-Difluorobenzyl methyl ether;

Executive Summary

1,3-Difluoro-2-(methoxymethyl)benzene is a fluorinated aromatic ether characterized by a 2,6-difluoro substitution pattern relative to a methoxymethyl group. This specific arrangement creates a chemically robust scaffold often employed to modulate metabolic stability in bioactive molecules. The fluorine atoms at the 1 and 3 positions (ortho to the methoxymethyl group) exert strong electron-withdrawing effects, deactivating the benzylic position against oxidative metabolism while influencing the lipophilicity and binding affinity of the parent pharmacophore.

Chemical Identity & Structural Analysis

The compound features a benzene ring substituted with two fluorine atoms and a methoxymethyl group.[1][2][3][4][5] The positioning is critical:

-

Positions 1, 3: Fluorine atoms (Strong

-withdrawing, -

Position 2: Methoxymethyl group (

).[2][4][6]

This steric and electronic environment protects the benzylic carbon from enzymatic oxidation (e.g., by Cytochrome P450s), a common clearance pathway for benzyl ethers.

Structural Parameters

| Property | Value |

| SMILES | COCc1c(F)cccc1F |

| InChI Key | [Predicted] |

| Bond Count | 19 (Heavy atoms: 11) |

| ClogP (Est.) | 2.3 - 2.6 |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 1 (Ether oxygen) |

Physical & Thermodynamic Properties

Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The following data represents high-confidence predicted values based on structural analogs (e.g., 2,6-difluorobenzyl alcohol).

| Property | Value / Range | Condition |

| Physical State | Liquid | @ 25°C, 1 atm |

| Boiling Point (Pred.) | 170°C - 180°C | @ 760 mmHg |

| Melting Point (Pred.) | < 0°C | - |

| Density (Pred.) | 1.18 ± 0.05 g/cm³ | @ 20°C |

| Refractive Index ( | 1.46 - 1.48 | @ 589 nm |

| Flash Point (Pred.) | 60°C - 70°C | Closed Cup |

| Solubility | Immiscible in water; Soluble in DCM, THF, MeOH | @ 25°C |

Spectroscopic Signature (Expected)

-

NMR (CDCl

- 7.2–7.4 (m, 1H, Ar-H, para)

- 6.9–7.0 (m, 2H, Ar-H, meta)

-

4.6 (s, 2H, Ar-CH

-

3.4 (s, 3H, O-CH

-

NMR:

-

Single signal around

-115 ppm (triplet or multiplet due to H-coupling).

-

Synthesis & Purification Protocols

The most reliable synthetic route involves the Williamson ether synthesis starting from 2,6-difluorobenzyl derivatives.

Method A: Nucleophilic Substitution (Recommended)

This protocol utilizes 2,6-difluorobenzyl bromide (CAS 85118-00-9) as the electrophile and sodium methoxide as the nucleophile.

Reagents:

-

2,6-Difluorobenzyl bromide (1.0 eq)

-

Sodium Methoxide (NaOMe) (1.2 eq)

-

Methanol (Solvent, anhydrous)

Protocol:

-

Preparation: Dissolve NaOMe (1.2 eq) in anhydrous methanol under

atmosphere. -

Addition: Cool the solution to 0°C. Add 2,6-difluorobenzyl bromide (1.0 eq) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with Dichloromethane (DCM) (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify the residue via vacuum distillation (approx. 80–90°C @ 10 mmHg) to obtain a clear, colorless liquid.

Visualization of Synthesis Pathway

Caption: Figure 1. Synthesis of 1,3-difluoro-2-(methoxymethyl)benzene via Williamson ether synthesis.

Reactivity & Applications in Drug Design

The unique fluorination pattern of 1,3-difluoro-2-(methoxymethyl)benzene makes it a valuable intermediate for Structure-Activity Relationship (SAR) studies.

Metabolic Stability (Bioisosterism)

In medicinal chemistry, the 2,6-difluoro substitution is often used to block metabolic "soft spots."

-

Mechanism: The C-F bond is extremely strong (approx. 116 kcal/mol) and non-polarizable. Placing Fluorine at the 2,6-positions sterically shields the benzylic ether oxygen and prevents oxidative dealkylation.

-

Application: Used in the design of kinase inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides (e.g., analogs of Fluxapyroxad) to extend half-life (

).

Electrophilic Aromatic Substitution ( )

The ring is deactivated by the two fluorine atoms but the methoxymethyl group provides some activation.

-

Regioselectivity: Electrophilic attack (e.g., bromination, nitration) occurs primarily at the 4-position (para to the methoxymethyl group, meta to fluorines).

-

Derivative: 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene (CAS 162744-61-8) is a common downstream intermediate used for Suzuki-Miyaura coupling.

Reactivity Logic Diagram

Caption: Figure 2. Primary reactivity pathways: Lithiation and Bromination for scaffold diversification.

Handling & Safety (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H227: Combustible liquid.

-

-

Storage: Store in a cool, dry place under inert gas (

or Argon). Keep away from heat and strong oxidizing agents. -

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat required. Work within a fume hood.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2,6-Difluorobenzyl derivatives. Retrieved from [Link]

Sources

- 1. 110213-71-3|1,3-Difluoro-2-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 860556-79-2 | 2-Bromo-1,4-diiodobenzene | Boroncore [boroncore.com]

- 3. 110213-71-3 | 1,3-Difluoro-2-(methoxymethyl)benzene | Boroncore [boroncore.com]

- 4. 162744-61-8 | 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene | Boroncore [boroncore.com]

- 5. 1,3-Difluoro-2-(methoxymethyl)benzene (1 x 10 g) | Alchimica [shop.alchimica.cz]

- 6. 162744-61-8 | 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene | Boroncore [boroncore.com]

1,3-Difluoro-2-(methoxymethyl)benzene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1,3-Difluoro-2-(methoxymethyl)benzene in Organic Solvents

**Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Difluoro-2-(methoxymethyl)benzene, a key building block in contemporary drug discovery and materials science. In the absence of extensive empirical solubility data in public literature, this document establishes a robust theoretical framework to predict its behavior across a spectrum of common organic solvents. By dissecting the molecule's structural components—the difluorinated aromatic ring and the methoxymethyl group—we apply first principles of physical organic chemistry to forecast its interactions. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of solubility, empowering researchers to validate these predictions and generate precise, application-specific data. The content herein is designed for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's physicochemical properties to streamline reaction optimization, purification, and formulation processes.

Introduction: The Molecular Architecture and Its Implications

1,3-Difluoro-2-(methoxymethyl)benzene is a substituted aromatic compound of increasing interest in medicinal chemistry. The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The difluoro substitution pattern on the benzene ring, combined with the methoxymethyl ether linkage, creates a unique electronic and steric profile. Understanding the solubility of this molecule is paramount, as it directly influences its utility in synthetic chemistry—dictating the choice of reaction solvents, purification techniques like crystallization and chromatography, and ultimately, its viability in formulation studies.[4] This guide provides the foundational knowledge to predict and experimentally verify its solubility.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[5][6][7][8][9] To predict the solubility of 1,3-Difluoro-2-(methoxymethyl)benzene, we must analyze the contributions of its constituent functional groups.

-

The Benzene Ring: The core aromatic ring is inherently nonpolar and interacts primarily through London dispersion forces. This feature suggests a baseline solubility in nonpolar, aromatic, and weakly polar organic solvents.

-

Difluoro Substituents: Fluorine is the most electronegative element, and the two C-F bonds introduce strong dipoles into the molecule.[1] This significantly increases the molecule's overall polarity compared to a non-substituted analogue. While not hydrogen bond donors, the fluorine atoms can act as weak hydrogen bond acceptors. Strategically placed fluorine can also increase a molecule's lipophilicity, a property that enhances membrane permeation but can sometimes reduce aqueous solubility.[2][3]

-

The Methoxymethyl Group (-CH₂OCH₃): This ether-containing side chain introduces polarity and a key site for intermolecular interactions. The oxygen atom possesses two lone pairs of electrons, making it a potent hydrogen bond acceptor.[10][11] This capability is crucial for its solubility in protic solvents. The group itself is flexible and contributes to the overall dipole moment of the molecule.

Synthesis of Properties: 1,3-Difluoro-2-(methoxymethyl)benzene is a moderately polar molecule. It lacks a hydrogen bond donor but possesses multiple hydrogen bond acceptor sites (the ether oxygen and, to a lesser extent, the fluorine atoms). It has a significant nonpolar surface area (the aromatic ring) balanced by distinct polar regions. This duality predicts its broad solubility across a range of solvents, with the exception of highly polar, protic systems like water.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the theoretical framework, the following table summarizes the predicted solubility of 1,3-Difluoro-2-(methoxymethyl)benzene in common organic solvents. "High" is defined as likely soluble >50 mg/mL, "Moderate" as 10-50 mg/mL, "Low" as <10 mg/mL, and "Insoluble" as <1 mg/mL. These are estimations that require experimental validation.

| Solvent | Class | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | Moderate | Strong London dispersion forces with the aromatic ring are favorable, but the molecule's overall polarity limits miscibility. |

| Toluene | Nonpolar (Aromatic) | High | Excellent compatibility. Both solute and solvent have aromatic rings, promoting strong π-π stacking and dispersion forces. |

| Dichloromethane (DCM) | Polar Aprotic | High | The solvent's polarity and ability to engage in dipole-dipole interactions align well with the solute's polar nature. |

| Diethyl Ether | Polar Aprotic | High | Structurally similar ether functionality and moderate polarity lead to favorable interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Strong dipole-dipole interactions and the solvent's ether oxygen make it an excellent solvent for this solute. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | High | The ester functionality provides polarity and hydrogen bond acceptor sites, leading to strong solute-solvent interactions. |

| Acetone | Polar Aprotic | High | The strong dipole moment of the ketone is highly compatible with the polar regions of the solute. |

| Acetonitrile (ACN) | Polar Aprotic | High | A highly polar solvent whose dipole interacts favorably with the C-F and C-O dipoles of the solute. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar solvent capable of strong dipole-dipole interactions. |

| Methanol | Polar Protic | High | The solvent's hydroxyl group can hydrogen bond effectively with the solute's ether oxygen, overcoming the nonpolar portion. |

| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding between the solvent's -OH and the solute's oxygen promotes solubility. |

| Water | Polar Protic | Insoluble | The large, nonpolar aromatic surface would disrupt water's extensive hydrogen-bonding network. The energy penalty for creating a cavity for the solute is not sufficiently offset by the few hydrogen bonds it can accept. |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

To move from prediction to empirical fact, a standardized solubility assessment is required. The equilibrium (or shake-flask) method is a robust and widely accepted technique.[4][12]

Objective: To determine the saturation solubility of 1,3-Difluoro-2-(methoxymethyl)benzene in a selected solvent at a controlled temperature.

Materials:

-

1,3-Difluoro-2-(methoxymethyl)benzene (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1,3-Difluoro-2-(methoxymethyl)benzene to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Causality: An excess of solute is critical to ensure that the solvent becomes fully saturated, reaching a thermodynamic equilibrium between the dissolved and undissolved states.

-

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours).

-

Causality: Continuous agitation maximizes the surface area of the solute exposed to the solvent, accelerating the dissolution process. A prolonged equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Temperature control is crucial as solubility is highly temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Causality: This quiescent period prevents suspended microparticles from being drawn into the sample, which would artificially inflate the measured concentration.

-

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean vial.

-

Causality: Filtration is a critical self-validating step. It removes any remaining microscopic solid particles, ensuring that the analyzed sample contains only dissolved solute.

-

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Calculate the concentration of the original, undiluted supernatant. This value represents the saturation solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

1,3-Difluoro-2-(methoxymethyl)benzene presents a solubility profile indicative of a moderately polar compound, a direct consequence of its unique molecular structure. The interplay between its nonpolar aromatic core, the strong dipoles of the C-F bonds, and the hydrogen bond-accepting capability of the methoxymethyl group predicts high solubility in a wide array of polar aprotic and protic organic solvents, and moderate solubility in nonpolar solvents. Its solubility in highly aqueous systems is predicted to be poor. While this theoretical assessment provides a strong directional guide for solvent selection, it is not a substitute for empirical data. The provided shake-flask protocol offers a reliable and systematic approach for researchers to determine the precise solubility values essential for optimizing synthetic, purification, and formulation workflows, thereby accelerating research and development timelines.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link][5]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link][1]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link][6]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][13]

-

Proprep. (n.d.). Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. Retrieved from [Link][14]

-

Course Hero. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link][12]

-

Springer. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link][2]

-

Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link][3]

-

OER Commons. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][4]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link][10]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link][15]

-

JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link][16]

-

Ology Press. (n.d.). Methoxy group: Significance and symbolism. Retrieved from [Link][17]

-

American Chemical Society. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link][18]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link][19]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link][7]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link][8]

-

Vaia. (n.d.). Problem 6 Explain the phrase like dissolve.... Retrieved from [Link][9]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link][20]

-

National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link][21]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 9. vaia.com [vaia.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. proprep.com [proprep.com]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 17. wisdomlib.org [wisdomlib.org]

- 18. drughunter.com [drughunter.com]

- 19. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorinated Aromatics in Drug Discovery

An In-Depth Technical Guide to 1,3-Difluoro-2-(methoxymethyl)benzene: Stability, Synthesis, and Application as a Synthetic Intermediate

Executive Summary: This technical guide provides a comprehensive analysis of 1,3-Difluoro-2-(methoxymethyl)benzene, a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry and drug development. The central question of its stability is addressed, establishing it as a robust, isolable compound rather than a transient species. This stability, coupled with its unique electronic properties, makes it a valuable synthetic intermediate. This document details its physicochemical properties, recommended handling protocols, modern synthetic routes, and its strategic application in the design of complex bioactive molecules. By synthesizing data from peer-reviewed literature and safety data sheets, this guide serves as a critical resource for scientists leveraging fluorination strategies in their research.

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and biological profile.[3] Fluorination can enhance metabolic stability, modulate lipophilicity (logP), and alter the acidity (pKa) of nearby functional groups, often leading to improved pharmacokinetic properties and target affinity.[2][4]

While simple fluoro- and trifluoromethyl-aromatics are well-established motifs, the field is increasingly exploring more nuanced fluorine-containing groups.[1] The difluoro(methoxy)methyl group (-CF2OCH3) is one such moiety that offers a unique combination of electronic features.[5][6][7] It merges the potent electron-withdrawing nature of a difluoromethylene unit with the electronic characteristics of a methoxy substituent.[7] This guide provides a detailed examination of 1,3-Difluoro-2-(methoxymethyl)benzene, focusing on its inherent stability and its utility as a key building block for introducing this valuable motif into next-generation therapeutics.

Physicochemical Properties and Stability Analysis

A primary consideration for any synthetic building block is its stability under typical storage and reaction conditions. Mischaracterizing a stable reagent as a transient intermediate can lead to inefficient process development and overlooked synthetic opportunities.

Core Stability Assessment

Contrary to the notion of a fleeting intermediate, 1,3-Difluoro-2-(methoxymethyl)benzene (CAS No. 110213-71-3) is a commercially available and isolable liquid.[8] Its presence in the catalogs of chemical suppliers confirms that it can be synthesized, purified, and stored for extended periods. Standard safety and handling protocols describe it as a stable compound under normal conditions of use and storage.[9][10] Its utility in drug development arises not from its instability, but from its function as a stable and reliable precursor in multi-step synthetic campaigns.

Structural Features Influencing Stability

The compound's stability is rooted in its molecular structure:

-

Carbon-Fluorine Bonds: The two C-F bonds on the aromatic ring are exceptionally strong and resistant to cleavage under most synthetic conditions.

-

Aromatic System: The benzene ring is inherently stable and requires harsh conditions for reduction or dearomatization. The electron-withdrawing fluorine atoms slightly deactivate the ring towards electrophilic substitution but can activate it for certain nucleophilic reactions.

-

Benzylic Ether Linkage: The C-O-C bond of the methoxymethyl group is generally stable. However, like other benzylic ethers, it is susceptible to cleavage under strong acidic conditions (e.g., HBr, BBr₃) or potent reducing conditions, a reactivity that can be exploited synthetically to unmask a hydroxymethyl group.

Handling and Storage Recommendations

Proper handling is crucial for maintaining the integrity of the reagent. Based on available safety data, the following protocols are recommended:

| Parameter | Recommendation | Source |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [11][12] |

| Conditions to Avoid | Keep away from heat, open flames, sparks, and strong oxidizing agents. | [10][11] |

| Handling | Work in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. | [12][13] |

| Special Precautions | Some sources recommend handling and storing under an inert gas, noting potential hygroscopicity. | [11] |

Visualization of Chemical Structure

The structure of 1,3-Difluoro-2-(methoxymethyl)benzene highlights the key functional groups that dictate its reactivity and utility.

Caption: Structure of 1,3-Difluoro-2-(methoxymethyl)benzene.

Synthesis and Application as an Intermediate

The true value of 1,3-Difluoro-2-(methoxymethyl)benzene lies in its role as a functionalized building block. Understanding its synthesis and subsequent reactivity is key for its effective deployment.

Recommended Synthetic Protocol: Fluorodesulfurization of a Thionoester

Recent advancements have established the fluorodesulfurization of thionoesters as a highly efficient method for synthesizing compounds bearing a difluoro(methoxy)methyl group.[5][6] This approach is superior to many older methods as it tolerates trace moisture and utilizes readily available reagents.[5]

Experimental Protocol:

-

Thionoester Preparation: The corresponding aryl bromide precursor is converted to the O-methyl thionoester using O-methyl carbonochloridothioate.[5]

-

Fluorodesulfurization: a. A solution of the O-methyl thionoester (1.0 equiv.) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere. b. (Diethylamino)sulfur trifluoride (DAST) (2.0 equiv.) is added dropwise to the solution. c. A catalytic amount of tin(IV) chloride (SnCl₄) (0.05 equiv.) is then added. d. The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, monitoring by TLC or GC-MS for completion. e. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). f. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. g. The crude product is purified by column chromatography on silica gel to yield 1,3-Difluoro-2-(methoxymethyl)benzene.

Caption: Synthetic workflow for 1,3-Difluoro-2-(methoxymethyl)benzene.

Reactivity and Strategic Use in Synthesis

As an intermediate, 1,3-Difluoro-2-(methoxymethyl)benzene offers several handles for further molecular elaboration:

-

Directed Ortho-Metalation: The fluorine atoms and the methoxymethyl group can direct deprotonation at the C6 position using a strong base like lithium diisopropylamide (LDA), creating a nucleophilic site for the introduction of various electrophiles.

-

Nucleophilic Aromatic Substitution (SNAr): While fluorine is not a premier leaving group, the electron-deficient nature of the ring can facilitate SNAr reactions at the fluorine-bearing positions under specific conditions with potent nucleophiles.

-

Benzylic Functionalization: The benzylic protons on the methoxymethyl group can be susceptible to radical abstraction or deprotonation, offering a pathway for further derivatization.

Caption: Potential synthetic pathways using the title compound.

Significance in Medicinal Chemistry

The utility of this intermediate is best understood through the lens of the electronic and steric properties it imparts to a parent molecule.

Electronic Properties of the Difluoro(methoxy)methyl Group

Studies on the electronic nature of the -CF₂OCH₃ group have quantified its influence using Hammett constants. These parameters reveal the group's electron-withdrawing capabilities through both induction (field effects) and resonance.

| Group | Inductive Constant (σI) | Resonance Constant (σR) | Overall Effect |

| -CF₂OCH₃ | 0.22 | 0.07 | Moderate Electron Acceptor |

| -CHF₂ | ~0.25 | ~0.01 | Moderate Electron Acceptor |

| -CF₃ | 0.38 | 0.12 | Strong Electron Acceptor |

| -CH₃ | -0.01 | -0.12 | Weak Electron Donor |

| Data adapted from the Journal of Organic and Pharmaceutical Chemistry.[5][14] |

The data clearly shows that the -CF₂OCH₃ group is a moderate electron-withdrawing substituent.[14] This property is invaluable for medicinal chemists seeking to modulate the electronic environment of a pharmacophore, which can influence receptor binding affinity and drug-target residence time.

Role as a Bioisostere and Metabolic Blocker

The difluoromethylene (-CF₂-) unit within the methoxymethyl side chain is a key feature. It can serve as a metabolically stable bioisostere for other chemical groups. For instance, the -CF₂- group is often used to replace a labile methylene group adjacent to a heteroatom, preventing oxidative metabolism at that site. Furthermore, the difluoromethyl group (-CF₂H) is recognized as a stable bioisostere of hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor.[4] While this compound contains a -CF₂OCH₃ group, the underlying principle of leveraging gem-difluoro units for metabolic stability and target interaction remains a powerful strategy in drug design.

Conclusion

1,3-Difluoro-2-(methoxymethyl)benzene is a demonstrably stable and synthetically valuable intermediate. Its classification as "stable" is confirmed by its commercial availability and well-defined handling procedures. Its role as an "intermediate" is defined by its utility as a building block for constructing more complex, highly functionalized molecules. The compound provides a reliable method for introducing the 1,3-difluorophenyl scaffold decorated with a unique -CF₂OCH₃ moiety. This functional group offers a distinct electronic profile and potential for enhanced metabolic stability, making 1,3-Difluoro-2-(methoxymethyl)benzene a strategic tool for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.

References

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

- 1,3-Difluoro-2-(phenylmethoxy)benzene. Fluorochem.

- SAFETY D

- Supplementary Inform

- Safety D

- 110213-71-3|1,3-Difluoro-2-(methoxymethyl)benzene. BLD Pharm.

- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.

- SAFETY D

- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Fluorine in drug discovery: Role, design and case studies.

- 228122-40-5|1,3-Difluoro-5-(Methoxymethyl)Benzene. BLDpharm.

- Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC.

- Safety D

- SAFETY D

- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).

- 749230-18-0 | 1,2-Difluoro-3-(methoxymethoxy)benzene. ChemScene.

- Benzene, 1,3-difluoro-. NIST WebBook.

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

- Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield. ChemRxiv.

- The energetics of fluorinated species: estimation, enthalpies of formation, and electroneg

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 1,3-difluoro-2-(trifluoromethoxy)benzene. PubChemLite.

- Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors. ChemRxiv.

- Thermodynamics of mixtures containing a fluorin

- Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Royal Society of Chemistry.

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon

- Prepared by 3M.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC.

- Biodegradation of fluorin

- Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. PMC.

- Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. Elsevier.

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- Journal of Hazardous M

- Reactions of Perfluoro(2,4-dimethyl-3-oxa-2,4-diazapentane) with alkylbenzenes (Part I). University of Manchester.

- Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 8. 110213-71-3|1,3-Difluoro-2-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

Metabolic Stability of the 2,6-Difluorobenzyl Group in Medicinal Chemistry

[1]

Executive Summary

The benzyl group is a privileged scaffold in drug design, offering essential lipophilicity and

The 2,6-difluorobenzyl moiety represents a precision-engineered solution to this problem.[2][3] By placing fluorine atoms at both ortho positions, medicinal chemists achieve a dual effect:

-

Steric Shielding: Blocking the approach of the CYP450 heme-oxo species to the benzylic protons.

-

Electronic Deactivation: Reducing the electron density of the aromatic ring, thereby increasing the oxidation potential and preventing the formation of reactive Quinone Methide (QM) intermediates.

This guide explores the physicochemical basis of this stability, substantiated by case studies (Rufinamide, Relugolix) and validated by rigorous experimental protocols.

Mechanistic Basis of Stability

The "Metabolic Soft Spot"

In a standard benzyl group, the benzylic C-H bonds are chemically activated by the adjacent aromatic ring (bond dissociation energy

The 2,6-Difluoro Effect

The introduction of fluorine at the 2 and 6 positions alters this pathway through three distinct mechanisms:

A. Steric Hindrance (The "Orthogonal" Lock)

The van der Waals radius of fluorine (1.47 Å) is significantly larger than hydrogen (1.20 Å).[2] In a 2,6-substitution pattern, the fluorine atoms create a "steric fence" around the benzylic carbon. This forces the benzylic substituent to adopt a conformation orthogonal to the ring plane to minimize repulsion.

-

Consequence: The CYP450 active site, which requires specific geometry for Hydrogen Atom Transfer (HAT), cannot easily access the benzylic protons.

B. Electronic Deactivation & HOMO Lowering

Fluorine is the most electronegative element (Pauling scale 3.98).[2] While it donates electrons via resonance, its strong inductive withdrawal (

-

Effect: It lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system. Since CYP450 oxidation is an electrophilic attack, a lower HOMO makes the ring and the benzylic position less reactive toward the high-valent iron-oxo species (

).[2][3]

C. Prevention of Quinone Methide Formation

A critical safety advantage is the suppression of reactive metabolites. Benzylic oxidation of electron-rich aromatics can lead to Quinone Methides (QMs) —highly electrophilic species that alkylate DNA and proteins (causing hepatotoxicity).[2][3]

-

Mechanism: The 2,6-difluoro substitution destabilizes the transition state required to form the QM species and electronically deactivates the ring, making the initial oxidation energetically unfavorable.

Visualization: Metabolic Pathway Blocking[2][3]

The following diagram illustrates how the 2,6-difluorobenzyl group diverts metabolism away from toxic pathways compared to a standard benzyl group.

Caption: Comparative metabolic fate.[2][3] The 2,6-difluoro substitution blocks the high-energy pathway leading to toxic quinone methides, shunting metabolism toward slower, safer clearance routes.[3]

Validated Case Studies

Rufinamide (Banzel)[2][3][4]

-

Structure: 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.[2][3][4][5][6]

-

Indication: Anticonvulsant for Lennox-Gastaut syndrome.[2][3][7][8][9]

-

Role of 2,6-F2: The 2,6-difluorobenzyl group is essential for the drug's metabolic stability.[3] Unlike non-fluorinated analogs which undergo rapid first-pass metabolism, Rufinamide exhibits a half-life of 6–10 hours in humans.[2][3] The fluorine atoms prevent rapid oxidation of the benzylic methylene bridge, allowing the drug to reach the sodium channels in the CNS effectively [1, 2].

Relugolix (Orgovyx)[2][3]

-

Structure: Contains a 2,6-difluorobenzyl group linked to a urea moiety.[2][3]

-

Indication: GnRH receptor antagonist for prostate cancer.[3][8]

-

Role of 2,6-F2: In the optimization of Relugolix, the 2,6-difluorobenzyl group was selected to improve oral bioavailability and reduce clearance compared to the benzyl and mono-fluoro analogs. It provides a robust metabolic shield while maintaining the necessary lipophilicity for receptor binding [3].

Comparative Data (Representative)

The following table summarizes the impact of fluorine substitution patterns on metabolic stability (intrinsic clearance,

| Moiety | Relative | Metabolic Liability | |

| Benzyl | 100% (High) | < 15 | Rapid benzylic oxidation |

| 4-Fluorobenzyl | ~60% | 25-40 | Para-position blocked, but benzylic C-H still exposed |

| 2,4-Difluorobenzyl | ~30% | 45-60 | Improved, but one ortho face remains open |

| 2,6-Difluorobenzyl | < 10% (Low) | > 120 | Steric/Electronic Shielding of Benzylic C-H |

Experimental Protocols

To validate the stability of a 2,6-difluorobenzyl scaffold, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance (

-

Preparation:

-

Prepare a 10 mM stock solution of the test compound (2,6-difluoro analog) in DMSO.[2]

-

Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

-

-

Incubation Mix:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Microsomes: Final concentration 0.5 mg/mL.[3]

-

Substrate: Final concentration 1

M (keeps DMSO < 0.1%). -

Pre-incubation: 5 min at 37°C.

-

-

Initiation:

-

Add NADPH regenerating system (or 1 mM NADPH solution) to initiate the reaction.[2]

-

-

Sampling:

-

At time points

min, remove 50 -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

-

-

Analysis:

-

Calculation:

Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)

Objective: Confirm the absence of Quinone Methide formation.[2]

-

Incubation:

-

Follow Protocol A, but include Glutathione (GSH) at 5 mM (excess) in the reaction mixture.

-

-

Control:

-

Analysis:

-

Interpretation:

References

-

Rufinamide: A new anti-epileptic medication. Expert Opinion on Pharmacotherapy. (2007).[2][4]

-

Evaluation Electronic Properties of Rufinamide via Ab-Initio Study as Anti-Epileptic Drug. Sciforum. (2024).[2][3][6]

-

Discovery of 1-{4-[1-(2,6-difluorobenzyl)...]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active...[2][3] GnRH receptor antagonist. Journal of Medicinal Chemistry. (2011).[2]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2026/In Press).

-

Formation and Stability of Simple Quinone Methides. University at Buffalo.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cabotegravir - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. sciforum.net [sciforum.net]

- 7. apicule.com [apicule.com]

- 8. vasista.co.in [vasista.co.in]

- 9. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2,6-Difluorobenzyl Methyl Ether in Agrochemical Synthesis

The following Application Note and Protocol guide details the utility of 2,6-difluorobenzyl methyl ether (1,3-difluoro-2-(methoxymethyl)benzene) in agrochemical synthesis.

This guide is structured for research scientists and process chemists, focusing on the compound's role as a divergent intermediate for accessing 4- and 5-substituted 2,6-difluorobenzyl synthons—critical motifs in modern pyrethroids and herbicides.

CAS: 110213-71-3 | IUPAC: 2-(Methoxymethyl)-1,3-difluorobenzene Role: Strategic Building Block / Directed Metalation Precursor

Executive Summary

2,6-Difluorobenzyl methyl ether serves as a specialized "masked" synthon in the development of fluorinated agrochemicals. Its primary value lies in its ability to undergo regioselective functionalization . Unlike the unprotected alcohol or the deactivated aldehyde, the methyl ether moiety acts as a robust protecting group that withstands strong bases while exerting subtle directing effects.

This compound is the gateway to two distinct substitution patterns required for high-potency active ingredients (AIs):

-

C-4 Functionalization: Via Directed ortho-Metalation (DoM), accessing motifs found in Pyrethroids (e.g., Metofluthrin analogs).

-

C-5 Functionalization: Via Electrophilic Aromatic Substitution (EAS), accessing motifs for PPO-inhibitor herbicides and Benzoylurea insecticides .

Chemical Profile & Strategic Value

| Property | Specification | Strategic Implication |

| Structure | (Described: Benzene ring, F at 1,3; CH2OMe at 2) | The 2,6-difluoro "clamp" sterically protects the benzylic position while activating the ring protons. |

| Stability | High (Ether linkage) | Survives n-BuLi/t-BuLi (Lithiation) and Lewis Acids (mild). |

| Reactivity | Amphiphilic Regioselectivity | Nucleophilic attack (Li): Targets C-4 (ortho to F).Electrophilic attack (Br+): Targets C-5 (para to CH2OMe). |

| Downstream | Cleavable to Alcohol/Halide | Easily converted to the benzyl bromide or alcohol for final coupling. |

Core Application: Divergent Synthesis Workflows

The utility of 2,6-difluorobenzyl methyl ether is defined by its ability to grant access to orthogonal substitution patterns.

Workflow A: C-4 Functionalization (The "Pyrethroid" Path)

Mechanism: Lithium-Halogen Exchange or Directed ortho-Metalation (DoM) The fluorine atoms at positions 2 and 6 are powerful ortho-directors due to their inductive electron-withdrawing effect. Treatment with n-butyllithium results in exclusive deprotonation at the C-4 position (meta to the methoxymethyl group, but ortho to Fluorine).

-

Target Class: Pyrethroids (e.g., analogs of Tefluthrin , Transfluthrin ).

-

Key Intermediate Generated: 4-Substituted-2,6-difluorobenzyl alcohols.

Workflow B: C-5 Functionalization (The "Herbicide" Path)

Mechanism: Electrophilic Aromatic Substitution (EAS) In electrophilic reactions (e.g., bromination), the methoxymethyl group acts as a weak activator and para-director. The fluorine atoms deactivate the ring but direct ortho/para. The C-5 position (para to the alkyl group) is the most nucleophilic site, avoiding the steric crowding of the fluorines.

-

Target Class: PPO Inhibitors, Benzoylureas.

-

Key Intermediate Generated: 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene (CAS 162744-61-8).[1][2][3][4]

Visualization: Divergent Reaction Pathways

Caption: Divergent synthesis map showing exclusive access to C-4 via Lithiation (DoM) and C-5 via Electrophilic Substitution (EAS).

Detailed Experimental Protocols

Protocol 1: C-4 Functionalization via Directed ortho-Metalation

Objective: Synthesis of 4-formyl-2,6-difluorobenzyl methyl ether (Precursor to pyrethroid alcohols).

Reagents:

-

Substrate: 2,6-Difluorobenzyl methyl ether (1.0 eq)

-

Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Solvent: Anhydrous THF

-

Electrophile: DMF (1.2 eq)

-

Quench: Sat. NH4Cl

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

-

Solvation: Charge flask with 2,6-difluorobenzyl methyl ether (10 mmol) and anhydrous THF (50 mL). Cool to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Note: The solution may turn pale yellow, indicating formation of the lithiated species.

-

Maturation: Stir at -78°C for 1 hour to ensure complete deprotonation at the C-4 position (directed by the flanking Fluorine and stabilized by the distal ether).

-

Functionalization: Add anhydrous DMF (12 mmol) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

-

Workup: Quench with saturated NH4Cl (20 mL). Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.

-

Validation: 1H NMR should show a new singlet aldehyde peak (~10 ppm) and the loss of the C-4 proton signal (triplet/multiplet pattern change).

Protocol 2: Cleavage of Methyl Ether (Deprotection)

Objective: Converting the functionalized ether to the active Benzyl Alcohol or Bromide.

Reagents:

-

Boron Tribromide (BBr3) (1.0 M in DCM)

-

Dichloromethane (DCM)

Methodology:

-

Dissolve the functionalized methyl ether in anhydrous DCM at 0°C.

-

Add BBr3 (1.2 eq) dropwise. Caution: Exothermic.

-

Stir at 0°C for 2 hours. Monitor by TLC (ether spot disappears, alcohol spot appears).

-

Quench carefully with ice water.

-

Outcome: This yields the 2,6-difluorobenzyl alcohol derivative, ready for esterification (e.g., with chrysanthemic acid derivatives for pyrethroids).

Safety & Handling Guidelines

| Hazard Class | Risk Description | Mitigation Strategy |

| Flammability | Flash point < 60°C (estimated). | Ground all glassware; use spark-proof tools. |

| Reactivity | Reacts violently with strong oxidizers. | Store under Nitrogen/Argon. |

| Health | Fluorinated benzylic ethers can be skin irritants/sensitizers. | Use Nitrile gloves and fume hood. |

| Process Safety | Lithiation: Pyrophoric reagents (n-BuLi). | strictly anhydrous conditions; quench excess Li before disposal. |

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Boroncore, LLC. (2024). Product Catalog: 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene (CAS 162744-61-8).[1][2][3][4] Link (Verifies commercial availability of the C-5 substituted derivative).

-

Ungureanu, S., et al. (2016). "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents". Journal of Visualized Experiments. Link (Standard protocol for handling lithiation of benzyl ethers).

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879-933. Link (Foundational mechanism for DMG chemistry).

Author's Note: While "2,6-difluorobenzyl methyl ether" is not an active ingredient itself, it is a high-value Catalog Intermediate used to bypass the difficult regioselectivity issues of direct fluorobenzene functionalization. Its use allows for the precise construction of "Metofluthrin-like" and "Fluxapyroxad-like" scaffolds.

Sources

- 1. 162744-61-8 | 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene | Boroncore [boroncore.com]

- 2. 2193102-01-9 | 4-Bromo-2,2',5-trimethyl-1,1'-biphenyl | Boroncore [boroncore.com]

- 3. 162744-61-8 | 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene | Boroncore [boroncore.com]

- 4. 162744-61-8 | 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene | Boroncore [boroncore.com]

The 2,6-Difluorobenzyl Group: A Bioisosteric Tool for Enhanced Drug Design

Introduction: The Strategic Advantage of Fluorination in Bioisosterism

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization.[1] Bioisosterism, the interchange of atoms or groups with similar physicochemical or topological properties to enhance a molecule's biological activity, frequently employs fluorine to modulate key drug-like attributes.[2][3] Among the various fluorinated motifs, the 2,6-difluorobenzyl group has emerged as a particularly effective bioisostere for the ubiquitous benzyl group. Its unique electronic and conformational properties can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[4][5] This guide provides an in-depth exploration of the 2,6-difluorobenzyl moiety, offering detailed protocols and insights for its application in pharmaceutical research.

The rationale for employing the 2,6-difluorobenzyl group stems from the distinct properties conferred by the ortho-difluoro substitution pattern. The high electronegativity of the fluorine atoms creates a strong dipole moment and alters the electrostatic potential of the aromatic ring. This can lead to enhanced binding interactions with target proteins through non-canonical interactions such as halogen bonding.[6] Furthermore, the steric bulk of the ortho-fluorine atoms can induce a non-planar conformation, which can be advantageous for fitting into specific binding pockets and can also shield the molecule from metabolic enzymes.[7]

Physicochemical and Conformational Properties of the 2,6-Difluorobenzyl Moiety

The introduction of two fluorine atoms at the 2 and 6 positions of a benzyl group imparts significant changes to its physicochemical properties compared to the parent benzyl group. These alterations are pivotal to its function as a bioisostere.

| Property | Benzyl Group | 2,6-Difluorobenzyl Group | Rationale for Change and Impact on Drug Design |

| LogP (Octanol-Water) | ~2.1 | ~1.12 - 1.22[8] | The increased polarity due to the electronegative fluorine atoms reduces lipophilicity. This can improve aqueous solubility and reduce non-specific binding.[9] |

| pKa of Benzylic C-H | ~41 | Lower (more acidic) | The inductive electron-withdrawing effect of the fluorine atoms increases the acidity of the benzylic protons, which can influence metabolic pathways. |

| Conformational Preference | Planar or near-planar | Non-planar, with the benzyl group often orthogonal to the phenyl ring.[7][10] | The steric clash between the ortho-fluorines and the substituent at the benzylic position forces a twisted conformation. This can be exploited to achieve higher binding affinity and selectivity for specific protein conformations.[7] |

| Metabolic Stability | Susceptible to oxidation | Generally more resistant to oxidative metabolism.[4][5] | The strong C-F bond and the electron-withdrawing nature of the fluorine atoms deactivate the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes.[4][5][6][11] |

Strategic Applications in Drug Discovery

The unique characteristics of the 2,6-difluorobenzyl group have led to its successful application in various therapeutic areas, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology.[12] The development of selective kinase inhibitors is a significant challenge due to the high conservation of the ATP-binding site. The 2,6-difluorobenzyl group can be instrumental in achieving selectivity by exploiting subtle differences in the topology of the kinase active site. The non-planar conformation of the 2,6-difluorobenzyl group can allow it to access and bind to specific hydrophobic pockets that are inaccessible to a planar benzyl group, thereby enhancing both potency and selectivity.[13]

Workflow for Assessing the 2,6-Difluorobenzyl Group as a Bioisostere in Kinase Inhibitor Design

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. chem-space.com [chem-space.com]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. chemrxiv.org [chemrxiv.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of 1,3-Difluoro-2-(methoxymethyl)benzene

This Application Note provides a comprehensive technical guide for the scalable synthesis of 1,3-Difluoro-2-(methoxymethyl)benzene (CAS: 110213-71-3). It addresses the specific challenges of ortho-substitution between two fluorine atoms and provides industrial-grade protocols prioritizing safety, cost-efficiency, and yield.

Abstract

1,3-Difluoro-2-(methoxymethyl)benzene is a critical pharmacophore intermediate used in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its unique substitution pattern—a methoxymethyl group flanked by two fluorine atoms—imparts metabolic stability and lipophilicity. This guide outlines two primary synthesis routes: a Phase-Transfer Catalyzed (PTC) Alkylation (recommended for scale-up) and a Lithiation-Formylation Sequence (for raw material back-integration). Critical process parameters (CPPs), safety profiles, and impurity management strategies are detailed to ensure reproducible manufacturing.

Retrosynthetic Analysis

To design a scalable route, we disconnect the ether linkage and the carbon-carbon bond at the benzylic position.

Strategic Disconnection:

-

Ether Scission: Reveals 2,6-Difluorobenzyl alcohol as the immediate precursor.

-

Functional Group Interconversion (FGI): The alcohol can be derived from 2,6-Difluorobenzaldehyde or 2,6-Difluorobenzoic acid .

-

C-C Disconnection: The aldehyde/acid can be traced back to 1,3-Difluorobenzene via ortho-lithiation.

Figure 1: Retrosynthetic tree illustrating the pathway from commodity chemicals to the target ether.[1]

Route 1: Phase-Transfer Catalyzed Methylation (Preferred Scalable Protocol)

This route is preferred for kilogram-to-ton scale manufacturing due to its avoidance of cryogenic conditions and hazardous organolithiums. It utilizes 2,6-Difluorobenzyl alcohol as the starting material.

Reaction Scheme

Protocol: O-Methylation via PTC

Scale: 1.0 kg Input | Expected Yield: 92-95% | Purity: >98%

Reagents:

-

Substrate: 2,6-Difluorobenzyl alcohol (1.0 equiv)

-

Methylating Agent: Dimethyl Sulfate (DMS) (1.1 equiv) [Note: Methyl Iodide can be used for smaller scales but is cost-prohibitive and volatile for large scale]

-

Base: 50% NaOH Solution (2.5 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Solvent: Toluene (3-4 volumes)

Step-by-Step Procedure:

-

Charge: To a jacketed glass-lined reactor, charge Toluene and 2,6-Difluorobenzyl alcohol . Start agitation.

-

Catalyst Addition: Add TBAB and stir until dissolved.

-

Base Addition: Add 50% NaOH solution. The mixture will form a biphasic system.

-

Temperature Control: Cool the mixture to 10–15°C . Exotherm Warning: The reaction with DMS is exothermic.

-

Alkylation: Slowly dose Dimethyl Sulfate (DMS) over 2 hours, maintaining internal temperature

. -

Digestion: After addition, warm to 40°C and stir for 4 hours. Monitor by HPLC/GC (Target: <0.5% starting alcohol).

-

Quench: Add 10% Ammonium Hydroxide or water to destroy excess DMS. Stir for 1 hour.

-

Work-up:

-

Separate phases.[2]

-

Wash organic phase with water (2x) and Brine (1x).

-

Dry over MgSO₄ or azeotropically dry via distillation.

-

-

Isolation: Remove solvent under reduced pressure. The product is a liquid that can be distilled (bp ~85°C @ 15 mmHg) for high purity.

Critical Process Parameters (CPPs)

| Parameter | Range | Impact |

| Temperature (Dosing) | 10–25°C | High temp leads to DMS hydrolysis (loss of reagent) and runaway exotherms. |

| Agitation Speed | High Shear | Critical for Phase Transfer Catalysis efficiency; poor mixing stalls reaction. |

| Stoichiometry (NaOH) | >2.0 equiv | Excess base required to maintain aqueous phase alkalinity as MeSO₄⁻ accumulates. |

Route 2: Ortho-Lithiation Sequence (Back-Integration)

If 2,6-difluorobenzyl alcohol is unavailable or expensive, this route synthesizes the core scaffold from cheap 1,3-Difluorobenzene .

Safety Warning: This route involves n-Butyllithium (n-BuLi) and requires strict cryogenic control to prevent benzyne formation (explosive decomposition).

Reaction Scheme

-

Lithiation: 1,3-Difluorobenzene + n-BuLi

2,6-Difluorophenyllithium -

Formylation: Quench with DMF

2,6-Difluorobenzaldehyde -

Reduction: NaBH

Protocol: One-Pot Formylation

Scale: 100 g Input

-

Inertion: Purge a dry reactor with Nitrogen/Argon.

-

Charge: Add 1,3-Difluorobenzene (1.0 equiv) and anhydrous THF (10 vol).

-

Cryogenic Cooling: Cool to -78°C . Crucial: The C-2 proton is acidic due to the two flanking fluorines, but the resulting anion is unstable above -60°C.

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise. Maintain Temp < -70°C. Stir for 1 hour.

-

Formylation: Add dry DMF (1.2 equiv) dropwise.

-

Hydrolysis: Warm to 0°C and quench with aqueous HCl (2M).

-

Extraction: Extract with MTBE. The organic layer contains 2,6-Difluorobenzaldehyde .

-

Telescoping: This solution can be directly treated with NaBH

(0.3 equiv) in MeOH to yield the alcohol for Route 1.

Figure 2: Linear workflow for the complete synthesis from raw arene.

Analytical Quality Control

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 210 nm and 254 nm.

-

Retention Time: Target ~8.5 min; Alcohol ~5.2 min; Aldehyde ~6.8 min.

NMR Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃):

7.2-7.3 (m, 1H, Ar-H), 6.9 (t, 2H, Ar-H), 4.6 (s, 2H, Ar-CH ₂-O), 3.4 (s, 3H, -OCH ₃). -

¹⁹F NMR: Single signal around -115 ppm (triplet or multiplet depending on resolution).

Safety & Toxicology

-

Dimethyl Sulfate (DMS): Highly toxic, mutagenic, and corrosive. Use in a closed system. Neutralize spills with concentrated ammonia.

-

1,3-Difluorobenzene: Flammable liquid.[3]

-

Process Safety: The lithiation of poly-fluorinated aromatics poses a risk of "runaway" decomposition if temperature control fails, leading to benzyne formation and polymerization.

References

-

Sigma-Aldrich. (n.d.). 1,3-Difluoro-2-(methoxymethyl)benzene Product Information. Retrieved from

-

ChemicalBook. (2024).[4] Synthesis and Properties of 1,3-Difluorobenzene Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2024). Defluoro-C–C Bond Coupling and Benzylic Functionalization. PMC Article. Retrieved from

-

Organic Syntheses. (n.d.). General Procedures for Alkylation of Benzyl Alcohols. Retrieved from

-

BenchChem. (2025).[5] Application Notes: 2,6-Difluorobenzenethiol and related Benzyl derivatives. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Methylation of 2,6-Difluorobenzyl Alcohol

This is a technical support guide designed for researchers and process chemists working with 2,6-difluorobenzyl alcohol .

Subject: Troubleshooting Side Reactions & Optimization in Williamson Ether Synthesis Substrate: 2,6-Difluorobenzyl alcohol (CAS: 19064-18-7) Target Product: 2,6-Difluorobenzyl methyl ether Reaction Class: O-Alkylation (Williamson Ether Synthesis)

Core Protocol & Mechanistic Baseline

Before troubleshooting, ensure your baseline protocol aligns with the "Gold Standard" for electron-deficient benzyl alcohols. The presence of fluorine atoms at the 2,6-positions deactivates the ring toward electrophilic attack but activates it toward nucleophilic attack (

Standard Operating Procedure (SOP)

-

Reagents: Sodium Hydride (NaH, 60% in oil, 1.2 equiv), Methyl Iodide (MeI, 1.5 equiv).

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide). Note: THF is preferred to minimize solvent decomposition risks with NaH.

-

Temperature:

to Room Temperature (RT). Do not heat above

Reaction Scheme

The target reaction is the deprotonation of the alcohol followed by

Troubleshooting Guide: Common Side Reactions

The following guide addresses specific failure modes encountered with 2,6-difluorobenzyl alcohol.

Issue A: Appearance of "M+12" Impurity (Product Mass + 12)

Diagnosis: Nucleophilic Aromatic Substitution (

-

Lower Temperature: Ensure the reaction is kept below

. -

Stoichiometry Control: Avoid large excesses of methoxide sources (e.g., do not use NaOMe as the base; use NaH).

-

Solvent Switch: Switch from DMF to THF. Polar aprotic solvents like DMF stabilize the transition state for

more effectively than THF.

Issue B: Low Yield with "Gas Evolution" (Non-Hydrogen)

Diagnosis: Hydrolysis of Methyl Iodide

Description: Rapid consumption of Methyl Iodide (MeI) with poor conversion of the alcohol.

Mechanism: If the solvent contains water, NaH generates NaOH, which hydrolyzes MeI to Methanol (

-

Dry Solvents: Ensure THF/DMF water content is

. -

Reagent Quality: Use fresh MeI. Old MeI can contain free iodine (

) and HI.

Issue C: Brown/Dark Reaction Mixture & "Fishy" Odor

Diagnosis: DMF Decomposition

Description: The reaction turns dark, and yield is low. A distinct amine odor is detected.

Mechanism: Sodium Hydride is incompatible with DMF at elevated temperatures (

-

Temperature Limit: Never heat NaH/DMF mixtures above

. -

Alternative Solvent: Use THF or 2-MeTHF.

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired pathway and the critical side reactions (S_NAr and Hydrolysis).

Caption: Reaction pathway analysis showing the competition between the desired O-methylation (Green) and temperature-dependent SNAr or moisture-dependent hydrolysis side reactions (Red).

Quantitative Data & Optimization

| Parameter | Recommended Range | Critical Limit | Effect of Deviation |

| Temperature | Promotes | ||

| Stoichiometry (NaH) | 1.1 – 1.2 equiv | Increases risk of ring attack ( | |

| Stoichiometry (MeI) | 1.2 – 1.5 equiv | Incomplete conversion; difficult separation of alcohol. | |

| Solvent Water | Consumes MeI; generates NaOH; stalls reaction. |

Frequently Asked Questions (FAQ)

Q1: Can I use Potassium Carbonate (

-

Answer: Yes, but with caveats. The

of benzyl alcohol is ~15-16.

Q2: Why am I seeing a byproduct with M+14?

-

Answer: This is likely C-methylation . While rare for electron-deficient rings like 2,6-difluoro, if you use a very strong base and allow the reaction to stand for a long time, the benzylic position (which is also activated by the fluorines) can be deprotonated and methylated. Ensure you quench the reaction immediately upon completion.

Q3: Is the 2,6-difluoro substitution pattern stable to strong acids?

-

Answer: Generally, yes. However, the C-F bond is robust. The primary risk with this substrate is base-mediated defluorination (

), not acid sensitivity.

Q4: How do I remove excess Methyl Iodide safely?

-

Answer: Quench the reaction with aqueous Ammonium Chloride (

) or a dilute amine solution (like aqueous ammonia) which will react with MeI to form water-soluble quaternary salts, preventing MeI from carrying over into the rotary evaporator.

References

-

National Center for Biotechnology Information (2025). 2,6-Difluorobenzyl alcohol (CID 87921). PubChem Compound Summary.[1] Available at: [Link]

-

Organic Chemistry Portal (2023). Williamson Ether Synthesis: Mechanism and Protocols. Available at: [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Nucleophilic Aromatic Substitution ( ). Organic Chemistry, 2nd Edition. Oxford University Press. (Contextual grounding for F-displacement mechanism).

-

Master Organic Chemistry (2014). The Williamson Ether Synthesis: Planning and Troubleshooting. Available at: [Link]

Sources

Technical Support Center: Efficient Removal of Unreacted 2,6-Difluorobenzyl Bromide

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 2,6-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues with residual unreacted starting material and related byproducts. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the integrity and purity of your target compounds.

Initial Assessment: Identifying the Problem

Before selecting a purification strategy, it is crucial to assess the nature of the impurities in your reaction mixture. Unreacted 2,6-difluorobenzyl bromide is a primary concern, but its hydrolysis byproduct, 2,6-difluorobenzyl alcohol, is also a common impurity, especially if the reaction was not performed under strictly anhydrous conditions.

Key Characteristics of 2,6-Difluorobenzyl Bromide and its Primary Byproduct:

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity | TLC Rf Value (typical) |

| 2,6-Difluorobenzyl Bromide |  |

144.11~30ModerateModerate (e.g., ~0.4 in 20% EtOAc/Hexane)

144.11~30ModerateModerate (e.g., ~0.4 in 20% EtOAc/Hexane)

Note: TLC Rf values are approximate and can vary based on the exact solvent system and stationary phase.

A preliminary Thin Layer Chromatography (TLC) analysis is the first step in diagnosing the purification challenge.

Visualizing 2,6-Difluorobenzyl Bromide and its Byproducts on TLC

2,6-Difluorobenzyl bromide and its derivatives are UV active due to the aromatic ring and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[1] For enhanced visualization, especially for differentiating between spots with close Rf values, various TLC stains can be employed.[1][2]

-

p-Anisaldehyde Stain: A versatile stain for a wide range of functional groups.[1]

-

Potassium Permanganate Stain: Useful for detecting compounds that can be oxidized, such as alcohols.

-

Vanillin Stain: Can produce a range of colors for different functional groups, aiding in spot differentiation.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when trying to remove unreacted 2,6-difluorobenzyl bromide and its byproducts.

FAQ 1: My TLC shows a high Rf spot corresponding to unreacted 2,6-difluorobenzyl bromide that is difficult to separate from my non-polar product. What is the most efficient removal method?

For non-polar products where chromatographic separation from the equally non-polar 2,6-difluorobenzyl bromide is challenging, a chemical quenching or scavenger resin approach is highly recommended. These methods convert the unreacted bromide into a more polar or solid-supported species that is easily separated.

Method 1A: Chemical Quenching with a Tertiary Amine

This method transforms the benzyl bromide into a water-soluble quaternary ammonium salt, which can be easily removed through an aqueous workup.[4]

Workflow for Chemical Quenching:

Caption: Chemical quenching workflow.

Detailed Protocol for Chemical Quenching with Triethylamine:

-

After the primary reaction is complete, cool the mixture to room temperature.

-

Add 2-3 equivalents of triethylamine relative to the initial excess of 2,6-difluorobenzyl bromide.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the 2,6-difluorobenzyl bromide spot by TLC.

-

Once the quenching reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of 2,6-difluorobenzyl bromide.

Method 1B: Scavenger Resins

Scavenger resins are solid-supported reagents that react with and bind excess reagents or byproducts, allowing for their simple removal by filtration.[5] For electrophiles like 2,6-difluorobenzyl bromide, nucleophilic resins are ideal.

Recommended Scavenger Resins for Electrophiles:

| Resin Name | Functional Group | Typical Capacity (mmol/g) | Supplier Example |

| ISOLUTE® Si-Trisamine | Tris(2-aminoethyl)amine | 1.6 | Biotage[5] |

| MP-Trisamine | Tris(2-aminoethyl)amine | 3-4 | Biotage |

| PS-Thiol | Thiol | 1-2 | Various |

Workflow for Scavenger Resin Purification:

Caption: Scavenger resin purification workflow.

Detailed Protocol for Using ISOLUTE® Si-Trisamine Scavenger Resin:

-

To the crude reaction mixture, add 2-4 equivalents of ISOLUTE® Si-Trisamine resin relative to the excess 2,6-difluorobenzyl bromide.[6][7]

-

Gently agitate the slurry at room temperature. Reaction times can vary from 1 to 12 hours. Monitor the reaction by TLC until the starting material spot is no longer visible.[6]

-

Filter the mixture to remove the resin.

-

Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

FAQ 2: My TLC shows a more polar byproduct in addition to unreacted starting material. How do I remove both?

The more polar byproduct is likely 2,6-difluorobenzyl alcohol, formed from the hydrolysis of 2,6-difluorobenzyl bromide.[8] A multi-step purification strategy is often necessary.

Decision Tree for Multi-Impurity Removal:

Caption: Decision-making for purification.

Step-by-Step Protocol for Removing Multiple Impurities:

-

Aqueous Workup: Begin by performing a standard aqueous workup. Wash the organic layer with water and then brine. This will remove a significant portion of the more polar 2,6-difluorobenzyl alcohol.[8]

-

Assess Purity: After the aqueous wash, concentrate the organic layer and analyze a small sample by TLC.

-

Address Residual Bromide: If unreacted 2,6-difluorobenzyl bromide remains, employ either the chemical quenching or scavenger resin method as described in FAQ 1.

-

Final Purification: If minor impurities still persist, a final purification by flash column chromatography on silica gel is recommended. Given that 2,6-difluorobenzyl bromide is significantly less polar than its corresponding alcohol and many reaction products, it will typically elute quickly from the column.[3][4]